S-Butyl 3-oxobutanethioate

Description

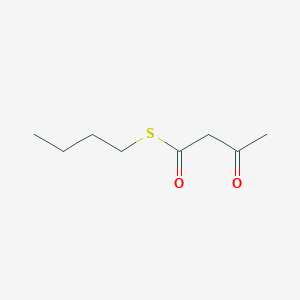

Structure

2D Structure

3D Structure

Properties

CAS No. |

15780-63-9 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

S-butyl 3-oxobutanethioate |

InChI |

InChI=1S/C8H14O2S/c1-3-4-5-11-8(10)6-7(2)9/h3-6H2,1-2H3 |

InChI Key |

DZAGQELYBSGGJQ-UHFFFAOYSA-N |

SMILES |

CCCCSC(=O)CC(=O)C |

Canonical SMILES |

CCCCSC(=O)CC(=O)C |

Synonyms |

3-Oxobutanethioic acid S-butyl ester |

Origin of Product |

United States |

Synthetic Strategies for S Butyl 3 Oxobutanethioate and Analogues

Preparation of S-Butyl 3-oxobutanethioate

The preparation of this compound can be achieved through several synthetic pathways. The most common methods involve the reaction of diketene (B1670635) with butanethiol, though other routes starting from different precursors have also been developed.

Methods from Diketene and Thiophenols

The reaction of diketene with thiols is a direct and efficient method for the synthesis of β-ketothioesters. This reaction is analogous to the well-known reaction of diketene with alcohols to produce β-ketoesters. The process involves the nucleophilic attack of the thiol on the β-lactone ring of diketene, leading to ring-opening and the formation of the corresponding S-alkyl 3-oxobutanethioate.

While specific literature detailing the synthesis of this compound from diketene and butanethiol is not abundant, the general principle is well-established. The reaction is typically carried out by treating diketene with butanethiol, often in the presence of a catalyst to facilitate the reaction. For instance, a similar reaction for the synthesis of tert-butyl 3-oxobutyrate from diketene and tert-butyl alcohol is effectively catalyzed by 4-(tertiary amino)pyridines. nih.gov This method can be adapted for the synthesis of this compound, where butanethiol would serve as the nucleophile. The reaction proceeds via the acetoacetylation of the thiol. wikipedia.org

The general reaction can be represented as:

Diketene + Butanethiol → this compound

This method is attractive due to the commercial availability of both diketene and butanethiol.

Alternative Synthetic Routes to β-Oxothiolcarboxylates

Beyond the diketene route, several other methods have been developed for the synthesis of β-oxothiolcarboxylates like this compound. One notable method involves the soft enolization and subsequent acylation of thioesters. In this approach, a thioester is treated with a suitable base and an acylating agent to yield the desired β-ketothioester. For example, thioesters can undergo soft enolization and acylation with crude acid chlorides in the presence of MgBr₂·OEt₂ and i-Pr₂NEt to provide β-keto thioesters directly. organic-chemistry.org

Another alternative involves the use of Meldrum's acid as a starting material. For the synthesis of related compounds, Meldrum's acid has been used as a precursor. researchgate.net This approach would involve the reaction of Meldrum's acid with a suitable electrophile and subsequent reaction with butanethiol.

Synthesis of Phosphonate (B1237965) Derivatives of this compound

Phosphonate derivatives of this compound are valuable reagents, particularly in Horner-Wadsworth-Emmons reactions for the synthesis of α,β-unsaturated ketones and related structures.

S-tert-Butyl 4-Diethylphosphono-3-oxobutanethioate Synthesis

The synthesis of S-tert-butyl 4-diethylphosphono-3-oxobutanethioate has been extensively studied and reported, primarily by the research group of S.V. Ley. This compound serves as a crucial reagent in the synthesis of various complex natural products, including macrolides. cam.ac.ukacs.org The preparation of this phosphonate reagent is a key step in the synthesis of (E)-4-alkenyl-3-oxoesters and β-ketomacrolactones. cam.ac.ukacs.org

The synthesis of S-tert-butyl 4-diethylphosphono-3-oxobutanethioate has been utilized in the total synthesis of the plasmodial pigment fuligorubin A. cam.ac.uk The methodology often involves the phosphonylation of an S-tert-butyl 3-oxobutanethioate precursor.

While the specific synthesis of the S-butyl (non-tert-butyl) analog is less commonly described, the principles from the synthesis of the S-tert-butyl derivative can be applied. The general approach involves the generation of an enolate from this compound, which is then reacted with a phosphonating agent, such as diethyl chlorophosphate.

The utility of these phosphonate reagents is highlighted by their application in the synthesis of complex molecules. For instance, S-tert-butyl 4-diethylphosphono-3-oxobutanethioate has been employed in the preparation of β-ketomacrolactones and β-ketodiolides. cam.ac.uk A related compound, S-tert-butyl 4-(diethoxyphosphono)-3-oxobutanethioate, was prepared according to literature procedures for the synthesis of ancorinoside B, a marine diglycosyl tetramic acid. nih.gov

Reactivity and Mechanistic Investigations of S Butyl 3 Oxobutanethioate

Nucleophilic Acyl Substitution Reactions Involving the Thioester Moiety

The thioester group in S-butyl 3-oxobutanethioate is a key site for nucleophilic attack. Nucleophilic acyl substitution reactions on this moiety provide a pathway to various carboxylic acid derivatives. libretexts.orglibretexts.org The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.orguomustansiriyah.edu.iq This intermediate then collapses, expelling the S-butylthiolate leaving group to yield the substituted product. libretexts.orguomustansiriyah.edu.iq

The reactivity of the thioester is greater than that of its ester or amide counterparts due to the better leaving group ability of the thiolate anion compared to alkoxide or amide anions. This enhanced reactivity allows for transformations under milder conditions. For instance, the reaction of β-keto thioesters with amines in the presence of silver(I) ions readily produces β-keto amides. researchgate.net

A notable application of nucleophilic acyl substitution is the palladium-catalyzed Fukuyama cross-coupling reaction, which can involve thioesters and organozinc reagents to form ketones. caltech.edu While this reaction has been explored with various thioesters, specific studies on this compound in this context are not extensively detailed in the provided results.

Enolate Chemistry of the β-Keto Thioester System

The presence of two carbonyl groups flanking the α-carbon in this compound significantly increases the acidity of the α-protons (pKa ≈ 8.90). lookchem.com This facilitates the formation of a stabilized enolate ion upon treatment with a suitable base. pressbooks.pub This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation and Acylation Reactions at the Alpha-Carbon

The enolate of this compound readily undergoes alkylation when treated with alkyl halides in an SN2 fashion. pressbooks.pub This reaction is a fundamental method for introducing alkyl substituents at the α-position, thereby elongating the carbon chain. pressbooks.pub The general sequence involves enolate formation, nucleophilic attack on the alkyl halide, and subsequent workup. pressbooks.pub

Similarly, acylation at the α-carbon can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This introduces an additional acyl group, leading to the formation of β-dicarbonyl compounds.

The reactivity of the enolate is influenced by the reaction conditions, including the choice of base and solvent. For instance, the use of lithium enolates in the presence of hexamethylphosphoramide (B148902) (HMPA) has been shown to significantly affect the yield and stereoselectivity of alkylation reactions with related thioester systems. researchgate.net

Stereoselective Transformations

The enolate of β-keto thioesters can be employed in stereoselective reactions to create chiral centers. The stereochemical outcome of these transformations is often influenced by the use of chiral auxiliaries, catalysts, or substrates. While the search results mention stereoselective alkylation of chiral bicyclic lactam enolates and the use of butanediacetal-protected glycerate derivatives to achieve diastereoselective alkylation, specific examples detailing the stereoselective transformations of the enolate derived directly from this compound are limited. researchgate.netacs.org However, the principles of stereocontrol observed in similar β-dicarbonyl systems are applicable. For example, the geometry of the enolate and the approach of the electrophile are critical factors in determining the stereochemistry of the product. researchgate.net

Reactions Involving Phosphonate (B1237965) Derivatives (e.g., Wadsworth-Emmons Olefinations)

The phosphonate derivative of this compound, namely S-t-butyl 4-diethylphosphono-3-oxobutanethioate, is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.netcam.ac.uk The HWE reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated carbonyl compounds, with a high degree of stereoselectivity, generally favoring the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.org

The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. wikipedia.orgorganicchemistrydata.org The resulting intermediate collapses to form the alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org

The use of S-t-butyl 4-diethylphosphono-3-oxobutanethioate in HWE reactions has been instrumental in the synthesis of various complex molecules, including macrolides and tetramic acids. researchgate.netcam.ac.uk For instance, coupling this phosphonate reagent with aldehydes or ketones yields unsaturated β-keto thioesters, which can be further elaborated. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

| S-t-butyl 4-diethylphosphono-3-oxobutanethioate | Aldehyde/Ketone | (E)-4-alkenyl-3-oxoester | researchgate.netresearchgate.net |

| S-t-butyl 4-diethylphosphono-3-oxobutanethioate | Deca-2,4,6,8-tetraenal | Polyene β-keto thioester | researchgate.net |

Cyclization Reactions

This compound and its derivatives are valuable precursors for the synthesis of various cyclic compounds, including carbocycles and heterocycles.

Dieckmann Condensation and Related Cyclizations for Heterocycle Formation

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. youtube.com While the classic Dieckmann condensation involves diesters, analogous intramolecular cyclizations can occur with molecules containing a thioester and another ester or a suitable functional group. The reaction is typically promoted by a base, which facilitates the formation of an enolate that attacks an intramolecular electrophilic carbonyl carbon. youtube.com

Derivatives of this compound have been extensively used in Dieckmann-type cyclizations to construct heterocyclic systems. A prominent example is the synthesis of 3-acyltetramic acids. researchgate.net This involves the coupling of S-t-butyl 4-diethylphosphono-3-oxobutanethioate with a carbonyl compound, followed by amination and subsequent Dieckmann cyclization of the resulting β-ketoamide precursor. researchgate.net The use of tetra-n-butylammonium fluoride (B91410) as a base has been shown to be effective for this cyclization step. researchgate.net

These cyclization strategies have been applied to the total synthesis of natural products like fuligorubin A, a yellow slime mold pigment. researchgate.net

| Starting Material Derivative | Reaction Type | Product Class | Reference(s) |

| Homologated β-ketoamide from S-t-butyl 4-diethylphosphono-3-oxobutanethioate | Dieckmann Cyclization | 3-Acyltetramic acid | researchgate.net |

| Diethyl thiolpimelate | Dieckmann Condensation | Six-membered cyclic β-keto thioester | lookchem.com |

| Diethyl thioladipate | Dieckmann Condensation | Five-membered cyclic β-keto thioester | lookchem.com |

Formation of Macrocyclic Systems

S-tert-Butyl 3-oxobutanethioate and its derivatives are effective precursors for the synthesis of macrocyclic compounds, particularly β-ketomacrolactones and β-ketodiolides. cam.ac.ukacs.org The high reactivity of the thioester group facilitates intramolecular cyclization reactions, which are fundamental to the construction of large ring systems.

One established method involves the use of ω-hydroxyalkyl derivatives of S-tert-butyl 3-oxobutanethioate. These precursors, upon activation with thiophilic metal ions like copper(I), undergo intramolecular transesterification to yield macrocyclic lactones. The driving force for this reaction is the formation of a stable metal-thiolate complex, which activates the thioester carbonyl for nucleophilic attack by the distal hydroxyl group.

Research has demonstrated the successful synthesis of various macrocyclic structures using this approach. For instance, the Wadsworth-Emmons reaction of S-tert-butyl 4-diethylphosphono-3-oxobutanethioate with aldehydes and ketones produces unsaturated β-keto thioesters. researchgate.net Subsequent intramolecular cyclization of these intermediates, often mediated by copper(I) trifluoroacetate (B77799), leads to the formation of unsaturated 3-oxomacrolides and 3-oxodiolides. researchgate.net This methodology has been instrumental in the total synthesis of complex natural products. cam.ac.ukacs.org The efficiency of these macrocyclization reactions can be influenced by factors such as ring size, conformational pre-organization of the linear precursor, and the specific metal catalyst employed. nih.gov

| Precursor Type | Cyclization Method | Product Type | Ref. |

| ω-Hydroxyalkyl β-keto thioester | Thiophilic metal activation (e.g., Cu(I)) | β-Ketomacrolactone | cam.ac.uk |

| Unsaturated β-keto thioester | Copper(I) trifluoroacetate mediated | Unsaturated 3-oxomacrolide/diolide | researchgate.net |

Transesterification Processes

Transesterification of β-keto thioesters like S-tert-butyl 3-oxobutanethioate is a valuable transformation for modifying the ester group and accessing a wider range of derivatives. lookchem.com This process typically involves reacting the thioester with an alcohol in the presence of a suitable catalyst. The reaction can be selective for the β-keto ester functionality over other ester types that may be present in the molecule. rsc.org

The mechanism of transesterification can proceed through the formation of an acylketene intermediate. rsc.org Alternatively, it can occur via a more direct pathway involving nucleophilic attack of the alcohol on the thioester carbonyl, often facilitated by a metal catalyst. Copper(I) salts have been shown to be effective in promoting the transesterification of β-keto thioesters, particularly in the synthesis of unsaturated macrolides from their corresponding linear precursors. researchgate.net The choice of catalyst and reaction conditions allows for controlled conversion to the desired oxygen ester.

| Reactant | Reagent | Catalyst | Product | Ref. |

| S-tert-butyl 3-oxobutanethioate derivative | Alcohol | Copper(I) trifluoroacetate | Oxygen Ester (e.g., macrolide) | researchgate.net |

| Generic β-keto ester | Various alcohols | Borate/Zirconia | Higher homologue esters | rsc.org |

Generation and Reactivity of Acylketene Intermediates from β-Keto Thioesters

β-Keto thioesters, including this compound, can serve as precursors for the generation of highly reactive acylketene intermediates. nih.govacs.org These intermediates are valuable in synthesis due to their ability to readily react with nucleophiles. nih.gov The formation of acylketenes from β-keto thioesters is typically achieved under mild conditions through the activation of the thioester with a thiophilic metal, such as silver(I). nih.govacs.org

Mechanistic studies suggest that the activation process involves the coordination of the metal ion to the sulfur atom of the thioester. This is followed by elimination of the thiol moiety to generate the acylketene. acs.org The resulting acylketenes are transient species that can be trapped in situ by various nucleophiles. For example, in the presence of an alcohol, the acylketene will be acylated to form a β-keto ester. Similarly, reaction with an amine will yield a β-ketoamide. nih.gov This method represents a convenient, low-temperature approach for generating acylketenes, avoiding the high temperatures often required by other methods like the thermolysis of 1,3-dioxin-4-ones. nih.govacs.org

| Precursor | Activation Method | Intermediate | Reactivity | Ref. |

| β-Keto thioester | Silver(I) activation | Acylketene | Acylation of nucleophiles (alcohols, amines) | nih.govacs.org |

Amination Reactions to Form β-Ketoamides

The conversion of β-keto thioesters to β-ketoamides is a direct and efficient process. researchgate.netresearchgate.net S-tert-Butyl 3-oxobutanethioate and its derivatives undergo smooth transamination with both primary and secondary amines in the presence of a thiophilic activator, such as silver(I) trifluoroacetate. researchgate.netresearchgate.net This reaction provides high yields of the corresponding β-ketoamides under exceptionally mild conditions. researchgate.net

This transformation is particularly useful as β-ketoamides are important synthetic intermediates for a variety of heterocyclic compounds, including 3-acyltetramic acids. researchgate.netcam.ac.ukmdpi.com For example, homologated derivatives of S-tert-butyl 3-oxobutanethioate, prepared via Wadsworth-Emmons reactions, can be aminated and subsequently cyclized to form complex tetramic acid structures. researchgate.netcam.ac.uk This strategy has been successfully applied in the total synthesis of natural products like fuligorubin A. cam.ac.uk The reaction's high efficiency and mild conditions make it a preferred method for introducing the β-ketoamide functionality. researchgate.net

| Thioester Substrate | Amine | Catalyst/Activator | Product | Application | Ref. |

| S-tert-butylacetothioacetate derivatives | Primary or Secondary Amine | Silver(I) trifluoroacetate | β-Ketoamide | Synthesis of 3-acyltetramic acids | researchgate.netcam.ac.uk |

| Homologated S-tert-butyl 3-oxobutanethioate | Glutamic acid derivative | Silver(I) trifluoroacetate | β-Ketoamide precursor | Total synthesis of Fuligorubin A | cam.ac.uk |

Applications of S Butyl 3 Oxobutanethioate As an Organic Building Block

Precursor in Natural Product Total Synthesis

The structural motif provided by S-butyl 3-oxobutanethioate is central to the framework of numerous natural products. Its application has been pivotal in the stereocontrolled synthesis of complex architectures, including tetramic acids, macrolactones, and diolides.

S-tert-butyl 3-oxobutanethioate and its phosphonate (B1237965) derivative, S-tert-butyl 4-(diethoxyphosphono)-3-oxobutanethioate, are key reagents in the synthesis of 3-acyl-tetramic acids. soton.ac.ukresearchgate.net This class of compounds includes the pigment Fuligorubin A and the marine-derived Ancorinoside B. soton.ac.ukcam.ac.uknih.gov

The general strategy involves the formation of a β-ketoamide by reacting the thioester with an amino acid derivative. soton.ac.ukresearchgate.net This is often followed by a Dieckmann cyclization to construct the characteristic 2,4-pyrrolidinedione (tetramic acid) ring. researchgate.netcam.ac.ukresearchgate.net

Fuligorubin A: The total synthesis of Fuligorubin A, a polyene 3-acyltetramic acid, was achieved using these methods. researchgate.netcam.ac.ukscispace.com The synthesis involved a Wadsworth-Emmons coupling of S-tert-butyl 4-diethylphosphono-3-oxobutanethioate with a polyenal, followed by amination with a glutamic acid derivative and subsequent Dieckmann cyclization. researchgate.net

Ancorinoside B: In the total synthesis of Ancorinoside B, a diglycosyl tetramic acid, a similar strategy was employed. nih.govresearchgate.netresearchgate.net A key step was the N-acylation of a protected D-aspartate derivative with an unsaturated β-ketothioester, which itself was prepared via a Horner-Wadsworth-Emmons reaction. researchgate.netresearchgate.net A final base-induced Dieckmann cyclization formed the tetramic acid core. nih.govresearchgate.netresearchgate.net

| Natural Product | Class | Role of this compound Analogue | Key Reactions |

| Fuligorubin A | Polyene 3-Acyltetramic Acid | Precursor to the 3-acyltetramic acid core | Wadsworth-Emmons Coupling, Amination, Dieckmann Cyclization |

| Ancorinoside B | Glycosyl Tetramic Acid | Precursor to the tetramic acid core | Horner-Wadsworth-Emmons Olefination, N-Acylation, Dieckmann Cyclization |

S-tert-butyl 3-oxobutanethioate and its phosphonate derivative have proven effective in the synthesis of β-ketomacrolactones and β-ketodiolides. researchgate.netcam.ac.uk The thioester serves as a convenient precursor to the corresponding ω-hydroxy-β-ketoesters. These intermediates can then undergo intramolecular cyclization to form large-ring lactones.

The synthesis of unsaturated 3-oxomacrolides and 3-oxodiolides has been achieved through the transesterification of Wadsworth-Emmons reaction products in the presence of copper(I) trifluoroacetate (B77799). researchgate.net This methodology provides a route to macrocyclic structures that are components of various antibiotics and other biologically active natural products. acs.orgnih.gov

While direct use of this compound in biosynthesis studies is not extensively documented, thioesters are central to the mechanism of polyketide synthases (PKSs). nih.govnih.govmdpi.com PKSs are large multienzyme complexes that produce a vast array of natural products (polyketides) through the repeated condensation of simple carboxylate units, typically in the form of their coenzyme A (CoA) thioesters. nih.govmdpi.com

Studies on PKSs often involve synthesizing various acyl-CoA thioesters to probe the substrate specificity and mechanism of the constituent enzyme domains. mdpi.com The chemical principles underlying the laboratory synthesis of complex molecules using building blocks like this compound mirror the logic of biosynthesis, making such synthetic studies relevant to understanding how PKSs construct complex natural products. nih.govmdpi.com Type III PKSs, for instance, use CoA thioesters as substrates to generate diverse molecular scaffolds. nih.govsciepublish.com

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound makes it a valuable starting material for the synthesis of various nitrogen-containing heterocyclic systems, most notably tetramic acids and other lactams.

As detailed previously (Section 4.1.1), S-tert-butyl 3-oxobutanethioate and its derivatives are premier reagents for the synthesis of 3-acyltetramic acids. soton.ac.ukscispace.commdpi.com The general and reliable method developed by Ley and coworkers involves the mild conversion of the thioester to a β-ketoamide by reaction with an α-amino acid ester, typically facilitated by a silver(I) salt. soton.ac.uk The resulting acyclic precursor is then cyclized, often using a base like tetra-n-butylammonium fluoride (B91410), to yield the desired tetramic acid. researchgate.netcam.ac.uk This approach is noted for its enantioselective potential and broad applicability to a wide range of substrates. soton.ac.uk

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product Type |

| S-tert-butyl 3-oxobutanethioate | α-Amino acid ester | 1. Silver(I) trifluoroacetate | 3-Acyltetramic acid |

| 2. Tetra-n-butylammonium fluoride (cyclization) | |||

| S-tert-butyl 4-(diethoxyphosphono)-3-oxobutanethioate | Aldehyde/Ketone, then α-Amino acid ester | 1. Horner-Wadsworth-Emmons reaction | Substituted 3-Acyltetramic acid |

| 2. Amination | |||

| 3. Dieckmann cyclization |

The utility of this compound extends beyond tetramic acids to other lactam and heterocyclic systems. mdpi.com The β-keto thioester moiety can react with various dinucleophiles to construct different ring systems. For example, condensation reactions with compounds containing amine and other nucleophilic functional groups can lead to the formation of various heterocyclic structures, which are prevalent in medicinal chemistry and natural products. uobaghdad.edu.iq

Synthesis of Oxygen-Containing Heterocycles

The compound is a potent building block for creating a range of oxygen-containing heterocyclic compounds, which are significant scaffolds in many biologically active molecules.

This compound, often referred to in literature as S-tert-butyl acetothioacetate, is a key starting material for the synthesis of acyltetronic acids, a class of fungal metabolites. The synthetic strategy typically involves the generation of a dianion from the thioester. This dianion is then selectively alkylated at the terminal methyl carbon (the γ-position). The resulting substituted thioester undergoes a crucial transesterification and cyclization sequence. When treated with a 2-hydroxy ester in the presence of a silver(I) salt, the corresponding acetoacetate (B1235776) derivative is formed. Subsequent exposure to a fluoride source, such as tetrabutylammonium (B224687) fluoride, efficiently induces Dieckmann-type cyclization to furnish the final acyltetronic acid. acs.org This methodology was successfully applied to the total synthesis of naturally occurring acyltetronic acids like carolic, carlosic, and carlic acids. organic-chemistry.orgelsevierpure.com

Table 1: Synthesis of Natural Acyltetronic Acids

| Starting Material | Alkylating Agent | Product | Reference |

| S-tert-Butyl 3-oxobutanethioate | Methyl Iodide | Carolic Acid | acs.orgorganic-chemistry.org |

| S-tert-Butyl 3-oxobutanethioate | Acetaldehyde | Carlosic Acid | acs.orgorganic-chemistry.org |

| S-tert-Butyl 3-oxobutanethioate | Propionaldehyde | Carlic Acid | acs.orgorganic-chemistry.org |

The synthesis of chiral 3,4-dihydropyranones can be achieved through a bioinspired cascade reaction involving thioesters. organic-chemistry.orgelsevierpure.com This process utilizes an asymmetric Michael addition-lactonization sequence. In this reaction, a thioester adds to a β,γ-unsaturated α-keto ester in a conjugate fashion. This addition is followed by an intramolecular S-to-O acyl transfer (lactonization) to form the dihydropyranone ring. While specific examples using this compound are not detailed, this general and efficient methodology is applicable to a range of thioesters. The reaction is often catalyzed by a chiral organocatalyst, such as a proline-derived urea, which ensures high stereoselectivity, yielding dihydropyranones with excellent diastereomeric ratios and enantiomeric excesses. organic-chemistry.orgelsevierpure.com

Table 2: Representative Organocatalytic Synthesis of Dihydropyranones from Thioesters

| Thioester Substrate | Michael Acceptor | Catalyst | Yield | Stereoselectivity (dr, ee) | Reference |

| Phenyl 2-mercaptoacetate | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Proline-Derived Urea | 94% | >20:1 dr, 98% ee | organic-chemistry.org |

| Ethyl 2-mercaptoacetate | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Proline-Derived Urea | 92% | >20:1 dr, 99% ee | organic-chemistry.org |

Note: This table illustrates the general methodology for dihydropyranone synthesis using thioesters as precursors.

Utility in the Preparation of Key Synthetic Intermediates

The unique reactivity of this compound makes it a valuable precursor for several important synthetic intermediates. The thioester group can be readily transformed into other functionalities, such as amides and esters, which are themselves stepping stones to more complex molecules.

One significant application is in the synthesis of β-ketoamides. This transformation is achieved with exceptional mildness and high yield through the reaction of the thioester with primary or secondary amines in the presence of silver(I) trifluoroacetate. figshare.com These resulting β-ketoamides are direct precursors to 3-acyltetramic acids, another important class of heterocyclic compounds. For example, a homologated derivative, S-t-butyl 4-diethylphosphono-3-oxobutanethioate, was used in a Wadsworth-Emmons reaction followed by amination and a Dieckmann cyclization to achieve the total synthesis of fuligorubin A, a polyene 3-acyltetramic acid pigment. acs.orgfigshare.com

Furthermore, this compound is instrumental in preparing macrocyclic structures like β-ketomacrolactones and β-ketodiolides. organic-chemistry.org The synthesis involves the condensation of the thioester or its derivatives with appropriate precursors, followed by a cyclization step to form the large ring structures characteristic of these compounds.

Table 3: Transformations of this compound Derivatives into Synthetic Intermediates

| Derivative | Reagent(s) | Intermediate Formed | Application | Reference |

| S-t-Butyl 3-oxobutanethioate | Amines, Ag(I)TFA | β-Ketoamides | Precursors to 3-acyltetramic acids | figshare.com |

| S-t-Butyl 4-diethylphosphono-3-oxobutanethioate | Aldehydes, Amines, TBAF | 3-Acyltetramic acids | Total synthesis of Fuligorubin A | acs.orgfigshare.com |

| S-t-Butyl 3-oxobutanethioate | Hydroxy acids, Cu(I)TFA | β-Ketomacrolactones | Synthesis of macrocycles | organic-chemistry.org |

Computational and Theoretical Studies on S Butyl 3 Oxobutanethioate Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting the geometric and electronic properties of molecules. While comprehensive computational studies specifically targeting S-Butyl 3-oxobutanethioate are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of analogous and related compounds, such as other β-keto-thioesters and dicarbonyl systems.

One of the key structural features of this compound is its potential to exist in keto-enol tautomeric forms. Computational methods are well-suited to determine the relative stabilities of these tautomers. For β-dicarbonyl compounds, the enol form can be stabilized by the formation of an intramolecular hydrogen bond. In the case of thioesters, the equilibrium between the keto and enol forms is a subject of theoretical interest. Studies on related thioesters suggest that while the keto form is generally predominant, the enol tautomer can be present in significant proportions, a phenomenon that can be explored through computational calculations of their relative energies. arkat-usa.org

Theoretical calculations can also provide detailed information about the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For this compound, these parameters are crucial for understanding its conformational preferences and steric profile, which in turn influence its reactivity.

Furthermore, quantum chemical calculations can elucidate the electronic structure of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the molecule's reactivity towards nucleophiles and electrophiles. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the most electron-rich and electron-poor regions of the molecule, offering clues about its interaction with other chemical species.

Table 1: Representative Calculated Properties of β-Keto-Thioester Systems

| Calculated Property | Keto Tautomer | Enol Tautomer | Computational Method | Reference |

| Relative Energy (kcal/mol) | 0.00 | Varies (often slightly higher) | AM1, DFT (e.g., B3LYP) | arkat-usa.org |

| C=O Bond Length (Å) | ~1.21 | ~1.23 (for C=O not in enol) | DFT | General DFT studies |

| C-C Bond Length (α-β) (Å) | ~1.51 | ~1.45 (C=C in enol) | DFT | General DFT studies |

| HOMO Energy (eV) | Lower | Higher | DFT | General DFT studies |

| LUMO Energy (eV) | Higher | Lower | DFT | General DFT studies |

Note: The values in this table are representative and are based on computational studies of analogous β-keto-thioesters and related dicarbonyl compounds. Specific values for this compound would require dedicated calculations.

Mechanistic Probing via Computational Modeling

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed, step-by-step understanding of how reactants are converted into products. For this compound, computational modeling can be applied to understand its behavior in various reactions, such as enolate formation, alkylation, and condensation reactions.

A key aspect of the reactivity of this compound is the acidity of the α-protons (the protons on the carbon between the two carbonyl groups). Computational models can predict the pKa of these protons and model the process of deprotonation to form an enolate. The structure and stability of the resulting enolate, as well as its subsequent reactions, can be investigated.

For instance, in an alkylation reaction, computational modeling can be used to study the approach of an electrophile to the enolate of this compound. By calculating the energy profiles for different reaction pathways, it is possible to predict the regioselectivity (i.e., whether alkylation occurs at the carbon or oxygen atom of the enolate) and stereoselectivity of the reaction.

Furthermore, the role of catalysts in reactions involving this compound can be explored through computational modeling. For example, in metal-catalyzed reactions, the coordination of the thioester to the metal center, the mechanism of activation, and the elementary steps of the catalytic cycle can be modeled. This can provide valuable insights for the design of more efficient and selective catalysts.

A study on the photochemical reaction of S-alkyl 3-oxobutanethioates has suggested that the reaction proceeds via a Norrish Type I cleavage from the n,π* triplet state of the keto form. pnas.org Computational modeling could be employed to calculate the energies of the excited states and map out the potential energy surface for this photochemical process, providing a more detailed understanding of the reaction mechanism.

Table 2: Illustrative Mechanistic Insights from Computational Modeling of Related Reactions

| Reaction Type | Mechanistic Feature Investigated | Computational Finding | Relevance to this compound | Reference |

| Keto-Enol Tautomerism | Transition state for proton transfer | Identification of a concerted or stepwise mechanism with associated energy barriers. | Understanding the dynamics of tautomer interconversion. | arkat-usa.org |

| Enolate Alkylation | Regioselectivity (C- vs. O-alkylation) | Calculation of activation barriers for competing pathways. | Predicting the outcome of alkylation reactions. | General principles of enolate reactivity |

| Condensation Reactions | Role of catalyst and intermediates | Characterization of catalyst-substrate complexes and transition states. | Guiding the development of synthetic methodologies. | General computational studies on condensation reactions |

| Photochemical Reaction | Excited state potential energy surface | Mapping the pathway from the excited keto form to cleavage products. | Explaining the observed photoproducts. | pnas.org |

Note: This table provides examples of how computational modeling can be applied to understand the reactivity of this compound, based on studies of similar reactive systems.

Analytical Methodologies in the Study of S Butyl 3 Oxobutanethioate and Its Derivatives

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in the elucidation of the molecular structure of S-Butyl 3-oxobutanethioate, providing detailed information about its atomic composition and connectivity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to characterize this and similar β-keto thioesters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound like this compound would be expected to show characteristic absorption bands for its key functional groups. For comparison, the IR spectrum of n-butyl acetate (B1210297), an ester, shows a strong C=O stretching vibration. A study on the synthesis of n-butyl acetate utilized FT-IR spectroscopy to monitor the esterification reaction in real-time, demonstrating the technique's utility in tracking changes in functional groups. uctm.edu

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern can offer further clues about the molecule's structure. For instance, the GC-MS data for butyl acetoacetate (B1235776) shows a characteristic fragmentation pattern that helps in its identification. nih.gov

| Technique | Functional Group/Atom | Expected Chemical Shift/Absorption Range | Reference Compound |

|---|---|---|---|

| ¹H NMR | CH₃ (acetyl) | ~2.2 ppm | sec-Butyl acetoacetate |

| CH₂ (methylene) | ~3.5 ppm | sec-Butyl acetoacetate | |

| ¹³C NMR | C=O (keto) | ~200 ppm | sec-Butyl acetoacetate |

| C=O (thioester) | ~195 ppm | General Thioesters | |

| IR Spectroscopy | C=O (keto) | 1700-1725 cm⁻¹ | General β-keto esters |

| C=O (thioester) | 1680-1715 cm⁻¹ | General Thioesters |

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would likely be the method of choice. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Challenges in the HPLC analysis of β-keto esters can arise due to keto-enol tautomerism, which may lead to poor peak shapes. Strategies to overcome this include adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers, resulting in a single, sharp peak.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. Given the likely volatility of this compound, GC would be a suitable analytical method. In GC, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the compound's boiling point and its interaction with the stationary phase.

For thioester analysis, a capillary column with a non-polar or moderately polar stationary phase is often used. The retention time of this compound would be a key parameter for its identification. The NIST Chemistry WebBook provides gas chromatography data for related compounds like sec-butyl 3-(methylthio)propanoate, illustrating the type of data obtained from GC analysis. nist.gov

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | C18 Reverse Phase | Acetonitrile/Water or Methanol/Water | UV-Vis or Mass Spectrometry | Purification and quantitative analysis |

| GC | Capillary column (e.g., DB-Wax) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities and quantification |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid, including the absolute stereochemistry and conformation of chiral molecules. For this compound, which contains a stereocenter at the sec-butyl group, X-ray crystallography could be used to unambiguously determine its R or S configuration, provided a suitable single crystal can be obtained.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which the precise positions of the atoms can be determined.

While no crystal structure of this compound itself is reported in the searched literature, the application of this technique to related molecules demonstrates its power. For example, a study on derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid utilized X-ray diffraction to elucidate their solid-state structures. nih.govfigshare.com This analysis revealed how the nature of substituents influences the crystal packing and intermolecular interactions. nih.govfigshare.com Similarly, the crystal structure of another complex molecule containing a tert-butyl group was determined to confirm its stereochemistry. researchgate.net These examples underscore the capability of X-ray crystallography to provide detailed structural information that is crucial for understanding the properties and biological activity of molecules.

| Compound Class | Structural Information Obtained | Significance |

|---|---|---|

| Derivatives of (3-sec-butyl-2,3-dihydro-1H-isoquinolin-4-ylidene)acetic acid | Solid-state structure, crystal packing, intermolecular interactions | Understanding structure-activity relationships for calpain inhibitors. nih.govfigshare.com |

| tert-butyl (S)-3-(3-bromophenyl)-3-(((R)-tert-butylsulfinyl)amino)propanoate | Absolute stereochemistry | Confirmation of the synthesis of a specific stereoisomer. researchgate.net |

Future Directions and Emerging Research Areas in S Butyl 3 Oxobutanethioate Chemistry

Development of Novel Catalytic Transformations

The reactivity of the β-keto-thioester functionality in S-butyl 3-oxobutanethioate makes it an excellent substrate for a wide array of catalytic transformations. While established methods exist, ongoing research is focused on discovering new catalysts that offer higher efficiency, selectivity, and broader substrate scope.

A significant area of development involves metal-catalyzed cross-coupling and functionalization reactions. For instance, palladium-catalyzed reactions have been employed for the acylation of stannyl-tetronates, demonstrating the utility of thioesters as coupling partners. cam.ac.uk Silver(I) trifluoroacetate (B77799) has proven effective in mediating the amination of β-keto-thioesters to produce β-ketoamides under exceptionally mild conditions, a key step in the synthesis of complex molecules like tetramic acids. researchgate.net

Furthermore, manganese-based catalysts are being explored for oxidative cyclizations. rsc.org Manganese(III) acetate (B1210297), for example, can catalyze the aerobic oxidation of related β-oxobutanoates, suggesting potential pathways for creating complex cyclic structures from this compound derivatives. rsc.org The development of enantioselective catalytic methods remains a primary goal, aiming to control the stereochemistry of products derived from this prochiral starting material.

Future research will likely focus on:

Photoredox Catalysis: Utilizing visible light to initiate novel transformations, potentially leading to new C-C and C-heteroatom bond formations under mild conditions.

Biocatalysis: Employing enzymes to achieve high levels of stereo- and regioselectivity in reactions such as reductions, aldol (B89426) additions, and acylations, offering a green alternative to traditional metal catalysts.

Dual-Catalysis Systems: Combining two different catalysts to perform cascade or tandem reactions in a single pot, increasing molecular complexity in a highly efficient manner.

| Catalyst System | Transformation | Application/Product Type | Reference |

|---|---|---|---|

| Palladium (Pd) | Acylation of organostannanes | Synthesis of O-methyl-3-acyl tetronates | cam.ac.uk |

| Silver(I) Trifluoroacetate (AgOCOCF₃) | Amination (Amide formation) | Preparation of β-ketoamides, precursors to tetramic acids | researchgate.net |

| Manganese(III) Acetate (Mn(OAc)₃) | Aerobic oxidation/cyclization | Synthesis of 3-thiabicyclo[3.1.0]hexan-2-ones from related thioates | rsc.org |

| Copper(I) Trifluoroacetate (CuOCOCF₃) | Transesterification/Cyclization | Synthesis of unsaturated 3-oxomacrolides | researchgate.net |

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, this translates to developing processes that are more sustainable, less hazardous, and more resource-efficient. Key areas of focus include the use of environmentally benign solvents, atom-economical reactions, and the reduction of energy consumption. researchgate.netgoogle.com

One of the primary goals is to replace hazardous reagents and solvents. For example, the synthesis of related β-keto esters often involves diketene (B1670635), a highly reactive and toxic substance. google.com Research into alternative, safer acylation agents is a priority. Furthermore, the development of catalytic reactions that can be performed in greener solvents like water, ethanol, or supercritical CO2, or even under solvent-free conditions, is a major research thrust.

Catalysis is central to green chemistry, as efficient catalysts can enable reactions to proceed at lower temperatures and pressures, thereby reducing energy costs and minimizing the formation of by-products. essentialchemicalindustry.org The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly attractive from an industrial and environmental standpoint. essentialchemicalindustry.org Zeolites and metal oxides are examples of solid catalysts that could be adapted for transformations involving this compound. essentialchemicalindustry.org

Future green chemistry initiatives will likely involve:

Renewable Feedstocks: Investigating pathways to synthesize this compound from bio-based starting materials rather than petroleum-derived feedstocks.

Atom Economy: Prioritizing reaction types, such as addition and cycloaddition reactions, that incorporate a maximum number of atoms from the reactants into the final product, thus minimizing waste.

Integration into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. noelresearchgroup.commdpi.com The integration of this compound chemistry into these systems is an active and promising area of research. cam.ac.uk

The Ley group at the University of Cambridge has demonstrated the power of flow chemistry to accelerate the synthesis of complex natural products, including spirocyclic polyketides, which often involve intermediates derived from β-keto-thioesters. cam.ac.uk Continuous-flow systems allow for the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net This level of control is particularly beneficial when handling reactive intermediates or performing highly exothermic reactions.

Moreover, flow chemistry enables the safe use of hazardous reagents and the generation of unstable intermediates that are used immediately in a subsequent reaction step (a "telescoped" process). cam.ac.ukmdpi.com This approach avoids the isolation and purification of potentially unstable compounds, streamlining the entire synthetic sequence. The use of solid-supported reagents and scavengers within the flow path can also automate the purification process, delivering a clean product stream. researchgate.net

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. | noelresearchgroup.com |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to improved reproducibility and selectivity. | researchgate.net |

| Scalability | Production can be easily scaled up by running the system for longer periods or by parallelizing reactors. | researchgate.net |

| Process Intensification | Combining multiple reaction and purification steps into a single, continuous process increases overall efficiency. | cam.ac.uk |

Exploration of New Synthetic Applications

While this compound and its analogs are established precursors for heterocycles like tetramic and tetronic acids, and for macrocycles, researchers are continuously seeking novel applications for this versatile building block. researchgate.netcam.ac.uk Its unique combination of a nucleophilic enolate and an electrophilic carbonyl group, coupled with the thioester's reactivity, allows for creative and divergent synthetic strategies.

One emerging area is its use as a linchpin in multi-component reactions, where three or more reactants are combined in a single step to rapidly build molecular complexity. The development of new catalytic systems could unlock novel multi-component pathways involving this compound.

Furthermore, its role in the synthesis of medicinally relevant scaffolds is an area of intense interest. For example, derivatives of β-ketoamides have been investigated as potential matrix metalloproteinase (MMP) inhibitors, which are therapeutic targets for diseases like arthritis and cancer. soton.ac.uk The ability to easily generate diverse β-ketoamides from this compound makes it a valuable starting point for generating libraries of potential drug candidates. researchgate.net The exploration of its utility in synthesizing other classes of bioactive compounds, such as polyketide natural products and their analogs, continues to be a fertile ground for discovery. cam.ac.ukacs.org

Future synthetic explorations may include:

Fragment-Based Drug Discovery: Using this compound to generate small, functionalized fragments for screening against biological targets.

Materials Science: Incorporating the 3-oxobutanethioate motif into polymers or functional materials to impart specific chemical or physical properties.

Total Synthesis: Applying new reactions of this compound to develop more elegant and efficient total syntheses of complex natural products.

Q & A

Q. How can interdisciplinary approaches enhance understanding of its biological interactions?

- Methodological Answer : Combine metabolomics (LC-MS) with transcriptomic profiling in model organisms. Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake. Validate toxicity via enzymatic inhibition assays (e.g., acetylcholinesterase) and compare with in silico ADMET predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.